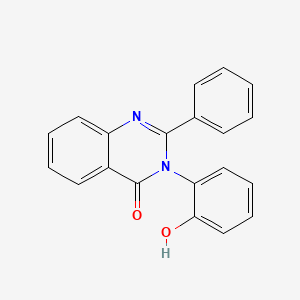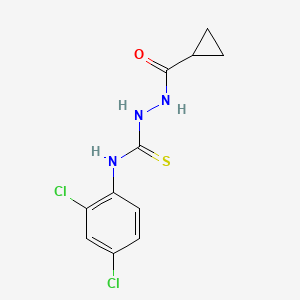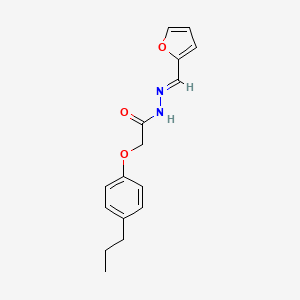![molecular formula C21H16N2O3 B5589901 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5589901.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of benzoxazole derivatives, including those similar to N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide, involves various strategies. A notable method involves copper-catalyzed intramolecular O-arylation, efficiently synthesizing 2-substituted benzoxazoles from N-(2-halophenyl)benzamides. This process utilizes mild reaction conditions and allows for a broad range of substitutions (Wu et al., 2014).
Molecular Structure Analysis The molecular structure of related benzoxazole compounds has been thoroughly analyzed using X-ray diffraction and DFT calculations. These analyses reveal that these molecules typically crystallize in specific systems and exhibit distinct geometrical parameters, electronic properties, and molecular electrostatic potential maps, providing insights into their chemical reactivity and interactions (Demir et al., 2015).
Chemical Reactions and Properties Benzoxazole derivatives engage in a variety of chemical reactions, including intramolecular aromatic substitution facilitated by N-halogeno-N-alkoxyamides, leading to novel benzoxazine and benzoxazepine derivatives. These reactions highlight the reactivity of the benzoxazole moiety and its utility in synthesizing complex heterocyclic compounds (Glover et al., 1984).
Physical Properties Analysis The physical properties of benzoxazole derivatives are closely related to their molecular structures. Parameters such as crystallization systems, lattice constants, and geometrical parameters obtained from X-ray diffraction studies, alongside DFT calculations, provide a comprehensive understanding of these compounds' physical characteristics (Demir et al., 2015).
Chemical Properties Analysis The chemical properties of benzoxazole derivatives, including their electronic properties, molecular electrostatic potential maps, and reactivity patterns, have been elucidated through theoretical calculations and experimental observations. These studies reveal insights into the compounds' behavior in various chemical environments and their potential interactions with biological molecules (Demir et al., 2015).
Scientific Research Applications
Antimicrobial Activities
Some compounds, including derivatives similar to N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide, have been synthesized and evaluated for their antimicrobial properties. For instance, a study on the synthesis of novel 1,2,4-triazole derivatives revealed that certain synthesized compounds exhibited good or moderate activities against various microorganisms, highlighting the potential of benzoxazole derivatives in antimicrobial applications (Bektaş et al., 2010).
Synthesis Methodologies
Research into the synthesis of benzoxazole derivatives, including methods for creating complex molecules with potential biological activities, is another significant application. For example, the practical synthesis of an orally active CCR5 antagonist demonstrated innovative approaches to constructing benzoxazole-containing compounds (Ikemoto et al., 2005).
Pharmacological Potential
Compounds related to N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide have shown potential in various pharmacological studies. For instance, certain benzamide derivatives were identified as candidates for treating diabetes mellitus due to their antihyperglycemic properties (Nomura et al., 1999).
Antioxidant Activities
The antioxidant properties of benzamide derivatives are also of interest. A study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide highlighted the compound's structure and its antioxidant activity, showcasing the diverse applications of such molecules (Demir et al., 2015).
Fluorophore Development
Benzoxazole derivatives have been explored as potential blue-emitting fluorophores, indicating their utility in material sciences and sensor development. Research into N-2-aryl-1,2,3-triazoles demonstrated the synthesis of novel compounds with significant photophysical properties, suitable for applications requiring blue and green emission (Padalkar et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-25-17-10-7-15(8-11-17)21-23-18-13-16(9-12-19(18)26-21)22-20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECGLPNUZKTPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R)-2-hydroxypropanoyl]-N-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5589822.png)

![N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B5589838.png)


![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B5589849.png)


![4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589886.png)
![2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)

![N-(2-methoxybenzyl)-2-(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)acetamide hydrochloride](/img/structure/B5589918.png)
![{[4-(acetylamino)phenyl]sulfonyl}methyl acetate](/img/structure/B5589921.png)
![1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5589931.png)